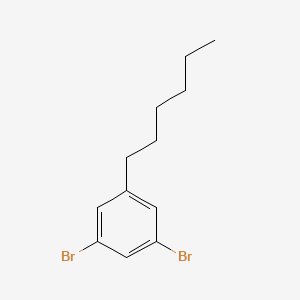

1,3-Dibromo-5-hexylbenzene

Description

The exact mass of the compound 1,3-Dibromo-5-hexylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Dibromo-5-hexylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-5-hexylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dibromo-5-hexylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Br2/c1-2-3-4-5-6-10-7-11(13)9-12(14)8-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKHKLCGQAELGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75894-97-2 | |

| Record name | 1,3-dibromo-5-hexylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dibromo-5-hexylbenzene

This guide provides a comprehensive technical overview of the synthesis and characterization of 1,3-Dibromo-5-hexylbenzene, a key intermediate for researchers, scientists, and professionals in the fields of organic electronics and drug development. This document moves beyond a simple recitation of procedures to offer in-depth insights into the strategic considerations and mechanistic underpinnings of the synthetic pathway, ensuring a thorough understanding for practical application.

Introduction: The Strategic Importance of 1,3-Dibromo-5-hexylbenzene

1,3-Dibromo-5-hexylbenzene is a versatile building block in the construction of complex organic molecules. Its disubstituted aromatic core, featuring two bromine atoms in a meta-orientation, provides reactive handles for a variety of cross-coupling reactions. The presence of a hexyl chain imparts solubility in organic solvents, a crucial property for the processability of materials destined for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific substitution pattern allows for the directed synthesis of larger conjugated systems with tailored electronic and photophysical properties.

Synthetic Strategy: A Two-Step Approach to 1,3-Dibromo-5-hexylbenzene

The most efficient and widely adopted synthesis of 1,3-Dibromo-5-hexylbenzene involves a two-step sequence: a Friedel-Crafts acylation of 1,3-dibromobenzene followed by the reduction of the resulting ketone. This classical approach allows for the introduction of the hexyl group in a controlled manner, avoiding the potential for rearrangement that can plague direct Friedel-Crafts alkylation.

Caption: Synthetic workflow for 1,3-Dibromo-5-hexylbenzene.

Step 1: Friedel-Crafts Acylation of 1,3-Dibromobenzene

The initial step involves the electrophilic aromatic substitution of 1,3-dibromobenzene with hexanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

Causality of Experimental Choices:

-

Choice of Acylating Agent: Hexanoyl chloride is selected to introduce the six-carbon acyl group. Acid anhydrides can also be used, but acyl chlorides are often more reactive.

-

Lewis Acid Catalyst: Aluminum chloride is a powerful Lewis acid that effectively polarizes the carbon-chlorine bond of the acyl chloride, facilitating the formation of the acylium ion. A stoichiometric amount of the catalyst is necessary as it complexes with the product ketone.[1]

-

Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is typically used to dissolve the reactants without interfering with the reaction.

-

Temperature Control: The reaction is initially performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. The reaction is then allowed to warm to room temperature or gently heated to drive it to completion.

Experimental Protocol: Synthesis of 1-(3,5-Dibromophenyl)hexan-1-one

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of hexanoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

-

After the addition is complete, add 1,3-dibromobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(3,5-Dibromophenyl)hexan-1-one as a solid.

Step 2: Reduction of 1-(3,5-Dibromophenyl)hexan-1-one

The carbonyl group of the intermediate ketone is then reduced to a methylene group to yield the final product. Two classical and highly effective methods for this transformation are the Wolff-Kishner reduction and the Clemmensen reduction.

Expertise in Method Selection:

-

Wolff-Kishner Reduction: This method utilizes hydrazine hydrate (H₂NNH₂·H₂O) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like diethylene glycol.[2] It is performed under basic conditions and is therefore suitable for substrates that are sensitive to acid. The Huang-Minlon modification, which involves distilling off water to increase the reaction temperature, can significantly reduce reaction times.[2]

-

Clemmensen Reduction: This reduction employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.[3] It is carried out under strongly acidic conditions and is particularly effective for aryl-alkyl ketones.[3] The choice between the Wolff-Kishner and Clemmensen reduction depends on the overall functionality of the molecule and its stability to acidic or basic conditions. For this specific synthesis, the Wolff-Kishner reduction is often preferred due to its milder workup and avoidance of heavy metals.

Experimental Protocol: Wolff-Kishner Reduction of 1-(3,5-Dibromophenyl)hexan-1-one

-

In a round-bottom flask fitted with a reflux condenser, combine 1-(3,5-Dibromophenyl)hexan-1-one (1.0 equivalent), potassium hydroxide (4.0 equivalents), and diethylene glycol.

-

Add hydrazine hydrate (3.0 equivalents) to the mixture.

-

Heat the reaction mixture to 130-140 °C for 2 hours.

-

Increase the temperature to 190-200 °C and allow water and excess hydrazine to distill off.

-

Maintain the reaction at this temperature for an additional 4 hours.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with diethyl ether or hexane.

-

Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel with hexane as the eluent to yield 1,3-Dibromo-5-hexylbenzene as a colorless to light yellow liquid.[4]

Characterization of 1,3-Dibromo-5-hexylbenzene and its Intermediate

Thorough characterization of both the intermediate and the final product is essential to confirm their identity and purity. The following data is typical for these compounds.

Table 1: Physicochemical Properties

| Property | 1-(3,5-Dibromophenyl)hexan-1-one | 1,3-Dibromo-5-hexylbenzene |

| Molecular Formula | C₁₂H₁₄Br₂O | C₁₂H₁₆Br₂ |

| Molecular Weight | 334.05 g/mol | 320.07 g/mol [5] |

| Appearance | White to off-white solid | Colorless to light yellow liquid[4] |

| CAS Number | Not readily available | 75894-97-2[5] |

Table 2: Spectroscopic Data

| Technique | 1-(3,5-Dibromophenyl)hexan-1-one (Expected) | 1,3-Dibromo-5-hexylbenzene (Expected) |

| ¹H NMR (CDCl₃) | δ ~7.8 (t, 1H, Ar-H), ~7.7 (d, 2H, Ar-H), ~2.9 (t, 2H, -COCH₂-), ~1.7 (m, 2H), ~1.3 (m, 4H), ~0.9 (t, 3H, -CH₃) | δ ~7.3 (t, 1H, Ar-H), ~7.1 (d, 2H, Ar-H), ~2.5 (t, 2H, Ar-CH₂-), ~1.6 (m, 2H), ~1.3 (m, 6H), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~200 (C=O), ~142 (Ar-C), ~138 (Ar-CH), ~130 (Ar-CH), ~123 (Ar-C-Br), ~39 (-COCH₂-), ~31, ~29, ~24, ~22, ~14 (-CH₃) | δ ~146 (Ar-C), ~132 (Ar-CH), ~129 (Ar-CH), ~123 (Ar-C-Br), ~36 (Ar-CH₂-), ~32, ~31, ~29, ~23, ~14 (-CH₃) |

| FT-IR (cm⁻¹) | ~3080 (Ar C-H), ~2950-2850 (Aliphatic C-H), ~1690 (C=O), ~1560 (C=C), ~850 (C-Br) | ~3070 (Ar C-H), ~2950-2850 (Aliphatic C-H), ~1570 (C=C), ~850 (C-Br) |

| Mass Spec (m/z) | M⁺ peak showing isotopic pattern for two bromine atoms (e.g., 332, 334, 336) | M⁺ peak showing isotopic pattern for two bromine atoms (e.g., 318, 320, 322) |

Safety and Handling

-

1,3-Dibromobenzene: Harmful if swallowed. Causes skin and serious eye irritation.

-

Hexanoyl chloride: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water.

-

Aluminum chloride: Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic hydrogen chloride gas.

-

Hydrazine hydrate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Suspected of causing cancer.

-

Potassium hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

1,3-Dibromo-5-hexylbenzene: Causes skin irritation and serious eye irritation.[5]

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

The synthesis of 1,3-Dibromo-5-hexylbenzene via a two-step Friedel-Crafts acylation and subsequent ketone reduction is a robust and reliable method. This guide has provided a detailed protocol grounded in the principles of organic synthesis, offering insights into the rationale behind experimental choices. The provided characterization data serves as a benchmark for researchers to validate their synthetic outcomes. The strategic importance of this molecule as a building block in the development of novel organic materials underscores the value of a thorough understanding of its synthesis and properties.

References

-

PubChem. 1,3-Dibromo-5-hexylbenzene. [Link]

-

PubChemLite. 1,3-dibromo-5-hexylbenzene (C12H16Br2). [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Juniper Publishers. The Clemmensen Reduction. [Link]

-

Scribd. Friedel Crafts Acylation. [Link]

-

L.S.College, Muzaffarpur. Friedel–Crafts reaction. [Link]

-

PubMed Central. Structure Formation and Coupling Reactions of Hexaphenylbenzene and Its Brominated Analog. [Link]

-

National Institutes of Health. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. [Link]

-

ResearchGate. One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine from 1,4-diarylbuta. [Link]

-

ResearchGate. (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

-

BYJU'S. Wolff Kishner reduction mechanism. [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. 1,3-Dibromo-5-hexylbenzene | 75894-97-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 1,3-Dibromo-5-hexylbenzene | C12H16Br2 | CID 85996911 - PubChem [pubchem.ncbi.nlm.nih.gov]

1,3-Dibromo-5-hexylbenzene NMR and mass spectrometry data

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-Dibromo-5-hexylbenzene

Introduction

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of organic molecules is a cornerstone of innovation and regulatory compliance. 1,3-Dibromo-5-hexylbenzene, a disubstituted aromatic compound, presents an excellent case study for the application of modern spectroscopic techniques. Its structure, featuring both halogen and alkyl functionalities, gives rise to characteristic spectral fingerprints that, when interpreted correctly, provide definitive proof of its identity and purity.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1,3-Dibromo-5-hexylbenzene. Moving beyond a mere listing of data points, this document delves into the causal relationships between the molecular structure and its spectral output, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are designed to serve as a self-validating framework for the characterization of this and structurally related compounds.

Molecular Structure and Symmetry Analysis

The logical starting point for any spectroscopic analysis is a thorough examination of the molecule's structure and inherent symmetry. 1,3-Dibromo-5-hexylbenzene (C₁₂H₁₆Br₂) possesses a C₂ axis of symmetry, which dictates the number of unique signals observed in its NMR spectra. This symmetry element renders certain protons and carbons chemically equivalent, simplifying what might otherwise be a more complex spectral output.

Caption: Structure of 1,3-Dibromo-5-hexylbenzene.

Due to this symmetry:

-

The two protons ortho to the hexyl group (at C2 and C6) are equivalent.

-

The proton para to the hexyl group (at C4) is unique.

-

The two carbons bearing bromine atoms (C3 and C5) are equivalent.

-

The two carbons ortho to the hexyl group (C2 and C6) are equivalent.

This understanding is critical for the accurate assignment of NMR signals.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. For 1,3-Dibromo-5-hexylbenzene, we can predict the spectrum by analyzing the aromatic and aliphatic regions separately. Protons directly attached to an aromatic ring typically resonate in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the ring current.[1][2]

Aromatic Region: The substitution pattern on the benzene ring dictates the splitting pattern of the aromatic protons.[3]

-

H4 Proton: The single proton at the C4 position is flanked by two bromine-substituted carbons. It is expected to appear as a triplet (or more accurately, a triplet-like signal) due to coupling with the two equivalent H2/H6 protons. The typical meta-coupling constant (⁴J) is small, around 2-3 Hz.[3]

-

H2/H6 Protons: These two equivalent protons are ortho to the hexyl group and meta to the bromine atoms. Each is coupled to the H4 proton, resulting in a doublet with a meta-coupling constant (⁴J) of 2-3 Hz.

Aliphatic Region: The hexyl chain protons will appear in the upfield region (δ 0.8-2.6 ppm).

-

The benzylic protons (–CH₂– directly attached to the ring) are deshielded by the aromatic system and will appear furthest downfield in this region, typically around δ 2.5-2.6 ppm, as a triplet.[2]

-

The terminal methyl group (–CH₃) will be the most shielded, appearing furthest upfield around δ 0.9 ppm as a triplet.

-

The remaining four methylene groups (–CH₂–) will appear as overlapping multiplets in the intermediate region (δ 1.2-1.6 ppm).

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 | ~7.3 | t | ~2.0 | 1H |

| H2, H6 | ~7.0 | d | ~2.0 | 2H |

| Benzylic CH₂ | ~2.55 | t | ~7.5 | 2H |

| (CH₂)₄ | ~1.3-1.6 | m | - | 8H |

| CH₃ | ~0.9 | t | ~7.0 | 3H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1,3-Dibromo-5-hexylbenzene in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties and its residual solvent peak at δ 7.26 ppm serves as a convenient internal reference.

-

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Acquire 16-32 scans to achieve a good signal-to-noise ratio.

-

Apply a 90° pulse with a relaxation delay of 1-2 seconds.

-

-

Data Processing: Perform a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the residual CHCl₃ peak to δ 7.26 ppm. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides information on the number and type of carbon atoms. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line.[4] Carbons in an aromatic ring typically absorb between δ 110-160 ppm.[1]

-

Substituted Carbons: The carbons directly attached to the bromine atoms (C3, C5) will be significantly shifted due to the electronegativity and heavy atom effect of bromine. The carbon attached to the hexyl group (C1) will also have a distinct chemical shift. Quaternary carbons (those without attached protons) often show weaker signals.[4]

-

Aromatic CH Carbons: The symmetry of the molecule means there will be two signals for the protonated aromatic carbons: one for C4 and one for the equivalent C2 and C6 carbons.

-

Aliphatic Carbons: The six carbons of the hexyl chain will each give a distinct signal in the upfield region (δ 14-35 ppm).

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-Hexyl) | ~145 |

| C3, C5 (C-Br) | ~123 |

| C4 | ~132 |

| C2, C6 | ~129 |

| Benzylic CH₂ | ~36 |

| (CH₂)₄ | ~22-32 |

| CH₃ | ~14 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Use a 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Employ proton decoupling to simplify the spectrum to singlets.

-

Acquire several hundred to several thousand scans due to the low sensitivity of the ¹³C nucleus. A longer relaxation delay (2-5 seconds) is often used.

-

-

Data Processing: Perform a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ triplet centered at δ 77.2 ppm.[5]

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Molecular Ion Peak (M⁺): A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] For a molecule with two bromine atoms, the molecular ion will appear as a characteristic triplet of peaks:

-

M⁺: Contains two ⁷⁹Br isotopes.

-

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope. This peak will be approximately twice the intensity of the M⁺ peak.

-

[M+4]⁺: Contains two ⁸¹Br isotopes. This peak will be approximately the same intensity as the M⁺ peak.

The calculated monoisotopic mass of C₁₂H₁₆⁷⁹Br₂ is 317.96 Da.[6] Therefore, we expect to see peaks at m/z 318, 320, and 322 with a relative intensity ratio of approximately 1:2:1.

Fragmentation Pattern: Alkylbenzenes undergo characteristic fragmentation pathways upon electron ionization (EI).[7] The most common fragmentation is cleavage at the benzylic C-C bond, which is the weakest bond in the alkyl chain due to the formation of a stable benzylic carbocation.[8]

Caption: Predicted EI-MS fragmentation of 1,3-Dibromo-5-hexylbenzene.

-

Benzylic Cleavage: The primary fragmentation will be the loss of a pentyl radical (•C₅H₁₁) to form a dibromobenzyl cation. This will result in a prominent set of peaks at m/z 247, 249, and 251 (again, in a ~1:2:1 ratio). This is often the base peak in the spectrum of long-chain alkylbenzenes.[8]

-

McLafferty Rearrangement: For alkylbenzenes with a chain of three or more carbons, a McLafferty rearrangement is possible, involving the transfer of a gamma-hydrogen to the aromatic ring with the elimination of an alkene.[8] This would lead to a peak corresponding to the dibromotoluene radical cation at m/z 250/252/254, though this is typically less intense than the benzylic cleavage fragment.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS). GC-MS is preferred as it also provides purity information.[9]

-

Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV. This high energy ensures fragmentation and produces a reproducible spectrum.

-

Mass Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion cluster (M⁺, [M+2]⁺, [M+4]⁺) to confirm the molecular formula. Analyze the major fragment ions to corroborate the structure, paying close attention to the isotopic patterns of bromine-containing fragments.

Conclusion: An Integrated Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the symmetry of the substitution pattern, and the presence of the hexyl chain. Mass spectrometry provides the definitive molecular weight and corroborates the structure through predictable fragmentation pathways. Together, these techniques provide a robust and self-validating system for the complete structural elucidation of 1,3-Dibromo-5-hexylbenzene, ensuring the scientific integrity required for advanced research and development.

References

-

Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 181-233. [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

-

Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(5), 583-630. [Link]

-

Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part II. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Semantic Scholar. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

-

University of Puget Sound. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

Saeed, S. T. (1994). Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes. King Fahd University of Petroleum and Minerals. [Link]

-

YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

-

University of Wisconsin-Platteville. (n.d.). Short Summary of ¹³C-NMR Interpretation. [Link]

-

PubChem. (n.d.). 1,3-Dibromo-5-hexylbenzene. [Link]

-

NIST. (n.d.). Benzene, 1,3-dibromo-5-methyl-. [Link]

-

PubChemLite. (n.d.). 1,3-dibromo-5-hexylbenzene (C12H16Br2). [Link]

-

University of Sheffield. (n.d.). Tables For Organic Structure Analysis. [Link]

-

Royal Society of Chemistry. (2015). Supporting information - Polytriazole Bridged with 2,5-Diphenyl-1,3,4-Oxadiazole Moieties. [Link]

-

SIELC Technologies. (2018). Benzene, 1,3-dibromo-5-methyl-. [Link]

-

CP Lab Safety. (n.d.). 1,3-Dibromo-5-hexylbenzene, 5g, Each. [Link]

-

Royal Society of Chemistry. (n.d.). VI. ¹H and ¹³C NMR Spectra. [Link]

-

PubChem. (n.d.). Hexylbenzene. [Link]

Sources

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 6. 1,3-Dibromo-5-hexylbenzene | C12H16Br2 | CID 85996911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 9. brocku.scholaris.ca [brocku.scholaris.ca]

An In-Depth Technical Guide to the Synthesis of 1,3-Dibromo-5-hexylbenzene from 1,3-dibromobenzene

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route for the preparation of 1,3-Dibromo-5-hexylbenzene, a valuable building block in the development of advanced materials and pharmaceutical intermediates. The synthesis commences with the readily available starting material, 1,3-dibromobenzene, and proceeds through a two-step sequence involving a Friedel-Crafts acylation followed by a complete reduction of the resulting ketone. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of reduction methodologies. The causality behind experimental choices is elucidated to ensure technical accuracy and reproducibility.

Introduction: The Strategic Importance of 1,3-Dibromo-5-hexylbenzene

Symmetrically substituted dibromobenzenes are pivotal precursors in the synthesis of a wide array of functional organic materials. The presence of two bromine atoms offers reactive handles for sequential or double cross-coupling reactions, enabling the construction of complex molecular architectures. The introduction of an alkyl chain, such as a hexyl group, at the 5-position imparts crucial solubility and processability characteristics to the resulting molecules.

1,3-Dibromo-5-hexylbenzene, in particular, serves as a key intermediate in the synthesis of liquid crystals, organic semiconductors, and other advanced electronic materials.[1][2] The controlled introduction of this building block allows for the fine-tuning of mesomorphic properties in liquid crystalline materials and the modulation of electronic properties in organic electronic devices.[3][4] Its derivatives are also explored in medicinal chemistry as scaffolds for the development of novel therapeutic agents.

This guide focuses on a classical and reliable synthetic approach to 1,3-Dibromo-5-hexylbenzene, emphasizing the practical aspects and underlying chemical principles to empower researchers in their synthetic endeavors.

The Primary Synthetic Pathway: A Two-Step Approach

The most direct and widely applicable method for the synthesis of 1,3-Dibromo-5-hexylbenzene from 1,3-dibromobenzene involves a two-step sequence:

-

Friedel-Crafts Acylation: The introduction of a hexanoyl group onto the 1,3-dibromobenzene ring via an electrophilic aromatic substitution reaction.

-

Reduction of the Aryl Ketone: The complete reduction of the carbonyl group of the resulting 1-(3,5-dibromophenyl)hexan-1-one to a methylene group.

This strategy is advantageous as it avoids the potential for carbocation rearrangements and polyalkylation that can plague direct Friedel-Crafts alkylation reactions.

Caption: Overall synthetic route from 1,3-dibromobenzene to 1,3-Dibromo-5-hexylbenzene.

Step I: Friedel-Crafts Acylation of 1,3-dibromobenzene

The Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.[5] In this step, 1,3-dibromobenzene is reacted with hexanoyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield 1-(3,5-dibromophenyl)hexan-1-one.

Mechanistic Rationale

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, AlCl₃, coordinates to the chlorine atom of hexanoyl chloride, polarizing the C-Cl bond and facilitating its cleavage to generate the acylium ion.[6] This electrophile is then attacked by the π-electron system of the 1,3-dibromobenzene ring. The bromine atoms are deactivating, ortho-, para-directing groups; however, the steric hindrance at the ortho positions (2, 4, and 6) and the electronic deactivation favor acylation at the C5 position, which is meta to both bromine atoms. Subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the desired ketone.

Sources

- 1. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Khan Academy [khanacademy.org]

- 6. scribd.com [scribd.com]

An In-depth Technical Guide for the Advanced Researcher

These are two fundamentally different chemical entities with distinct applications. To ensure this guide is both comprehensive and accurate, I have structured it into two main sections. Section A will provide a detailed technical overview of the compound correctly associated with CAS number 75894-97-2. Section B will delve into the medicinal chemistry and biological significance of the N-(2-benzoylphenyl)-L-tyrosine class of molecules, which is highly relevant to professionals in drug development. This approach will resolve the ambiguity and deliver a thorough resource for both materials science and pharmaceutical research.

Section A: 1,3-Dibromo-5-hexylbenzene (CAS 75894-97-2)

Core Properties and Specifications

1,3-Dibromo-5-hexylbenzene is a halogenated aromatic compound. Its structure, featuring two bromine atoms meta to a hexyl chain, makes it a versatile building block in organic synthesis, particularly for creating larger conjugated systems.[1][2]

| Property | Value | Source(s) |

| CAS Number | 75894-97-2 | [2][3] |

| Molecular Formula | C₁₂H₁₆Br₂ | [2][3] |

| Molecular Weight | 320.06 g/mol | [1][2] |

| Appearance | Colorless to light yellow/orange clear liquid | [4] |

| Purity | >95.0% (GC) | [4] |

| Boiling Point | 142 °C at 2 mmHg | [4] |

| Refractive Index | 1.55 | [4] |

| IUPAC Name | 1,3-dibromo-5-hexylbenzene | [1] |

| SMILES | CCCCCCC1=CC(=CC(=C1)Br)Br | [3] |

| InChIKey | LAKHKLCGQAELGL-UHFFFAOYSA-N | [3] |

Synthesis and Application in Organic Electronics

The primary utility of 1,3-Dibromo-5-hexylbenzene lies in its role as a precursor for the synthesis of advanced organic materials. The two bromine atoms serve as reactive handles for cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), allowing for the extension of the π-conjugated system. The hexyl chain imparts solubility, a critical factor for processing these materials in organic solvents for device fabrication.

Causality in Application: The non-planar, propeller-like structure of molecules derived from this core, such as hexaarylbenzenes, can inhibit strong intermolecular π-π stacking.[5] This reduced self-aggregation is advantageous in applications like Organic Light-Emitting Diodes (OLEDs), where it can lead to high quantum efficiency in the solid state by preventing non-radioactive decay pathways.[5][6] The electron-rich nature of these extended aromatic systems also makes them suitable as hole-transporting materials in organic electronics.[5][7]

Below is a logical workflow illustrating the role of 1,3-Dibromo-5-hexylbenzene as a building block.

Caption: Synthetic pathway from 1,3-Dibromo-5-hexylbenzene to organic electronic devices.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,3-Dibromo-5-hexylbenzene is classified as follows:

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[1]

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection (P280). If on skin, wash with plenty of water (P302 + P352). If in eyes, rinse cautiously with water for several minutes (P305 + P351 + P338).[4]

This compound should be handled in a well-ventilated fume hood by trained personnel, avoiding contact with skin and eyes.

Commercial Suppliers

1,3-Dibromo-5-hexylbenzene is available from several chemical suppliers catering to the research and development community. It is intended for laboratory and industrial use only, not for medical or consumer applications.[8]

Section B: N-(2-Benzoylphenyl)-L-tyrosine Derivatives as PPARγ Agonists

Introduction to PPARγ as a Therapeutic Target

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily.[11] It is a key regulator of adipogenesis (fat cell differentiation), lipid metabolism, and glucose homeostasis.[11][12] For these reasons, PPARγ has become a major therapeutic target for the treatment of type 2 diabetes. Agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, effectively enhance insulin sensitivity.[11][13] The N-(2-benzoylphenyl)-L-tyrosine scaffold represents a novel class of potent and selective non-TZD PPARγ agonists developed to achieve robust antihyperglycemic and antihyperlipidemic activity.[14]

Mechanism of Action: PPARγ Signaling

Upon binding by an agonist, PPARγ undergoes a conformational change. It then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event recruits co-activator proteins, initiating the transcription of genes involved in glucose and lipid metabolism, ultimately leading to enhanced insulin sensitivity.[11][13]

Caption: Simplified signaling pathway of PPARγ activation by an agonist.

Synthesis of N-(2-benzoylphenyl)-L-tyrosine Analogues

The discovery of this class of compounds stemmed from structure-activity relationship (SAR) studies that identified the 2-aminobenzophenone moiety as a stable and effective isostere for a chemically labile enaminone precursor.[14] The general synthesis is elegantly rooted in classical medicinal chemistry, starting from the chiral building block L-tyrosine. This ensures the desired stereochemistry in the final product, which is often critical for biological activity.

The core synthesis involves the N-arylation of an L-tyrosine ester with a suitable 2-halobenzophenone, followed by modification of the tyrosine's phenolic hydroxyl group to introduce various side chains designed to optimize potency, selectivity, and pharmacokinetic properties.[15][16] These modifications have been extensively explored using both solution-phase and solid-phase parallel synthesis to rapidly generate diverse libraries of analogues for screening.[16]

Experimental Protocol: In Vitro PPARγ Ligand Binding Assay

To quantify the binding affinity of a novel compound for the PPARγ receptor, a competitive radioligand binding assay is a standard and robust method. This protocol is a self-validating system; the specific binding must be displaceable by a known high-affinity ligand in a concentration-dependent manner.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human PPARγ ligand-binding domain (LBD).

Materials:

-

Human PPARγ-LBD, recombinantly expressed and purified.

-

[³H]-Rosiglitazone (a high-affinity radiolabeled PPARγ agonist).

-

Test compounds (e.g., N-(2-benzoylphenyl)-L-tyrosine derivatives) dissolved in DMSO.

-

Unlabeled Rosiglitazone (for determining non-specific binding and as a positive control).

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.1% BSA.

-

Scintillation vials and scintillation fluid.

-

Filter plates (e.g., 96-well glass fiber filters).

-

Scintillation counter.

Methodology:

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compounds and unlabeled Rosiglitazone in DMSO. Further dilute into Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Dilute the [³H]-Rosiglitazone in Assay Buffer to a final concentration near its dissociation constant (Kd), typically in the low nanomolar range.

-

Dilute the purified PPARγ-LBD in Assay Buffer. The optimal concentration should be determined empirically to ensure a sufficient signal-to-noise ratio.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add Assay Buffer, [³H]-Rosiglitazone, and PPARγ-LBD.

-

Non-Specific Binding (NSB): Add a high concentration of unlabeled Rosiglitazone (e.g., 10 µM), [³H]-Rosiglitazone, and PPARγ-LBD. The excess unlabeled ligand will saturate the receptors, ensuring that any remaining radiolabel binding is non-specific.

-

Test Compound Wells: Add the desired concentration of the test compound, [³H]-Rosiglitazone, and PPARγ-LBD.

-

-

Incubation:

-

Incubate the plate at room temperature (or 4°C for enhanced stability) for a defined period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

-

-

Harvesting and Filtration:

-

Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold Assay Buffer to remove any residual unbound radioactivity.

-

-

Quantification:

-

Allow the filters to dry completely.

-

Add scintillation fluid to each well (or transfer filters to scintillation vials).

-

Measure the radioactivity in each well using a scintillation counter, expressed as counts per minute (CPM).

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

For each test compound concentration, determine the percentage of specific binding inhibition.

-

Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

-

Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. A lower Ki value indicates higher binding affinity.[17]

-

Structure-Activity Relationship (SAR) and Therapeutic Potential

Extensive SAR studies on the N-(2-benzoylphenyl)-L-tyrosine series have yielded critical insights for drug design.[14][16][17]

-

N-Aryl Moiety: The N-(2-benzoylphenyl) group is crucial for high-affinity binding. Only modest modifications are tolerated. Bioisosteric replacement of one of the phenyl rings can maintain or improve activity. For instance, replacing the phenyl ring of the benzoyl group with an alkoxy group (forming an anthranilic acid ester) produced highly potent analogues.[17]

-

L-Tyrosine Core: The carboxylic acid is essential for activity, likely forming a key hydrogen bond interaction within the PPARγ ligand-binding pocket, similar to the TZD headgroup. The chiral center derived from L-tyrosine is also critical.

-

Ether Side Chain: The substituent attached to the tyrosine's phenolic oxygen is a major point for optimization. Replacing a simple benzyl group with moieties known to confer potency in TZDs (e.g., phenyloxazoles, pyridyl-containing groups) dramatically increased both binding affinity and functional potency.[14][16] These modifications also allowed for the fine-tuning of physicochemical properties like aqueous solubility.[16]

Several lead compounds from this series have demonstrated potent antihyperglycemic and antihyperlipidemic effects in rodent models of type 2 diabetes, normalizing glycemia at low oral doses.[14][17] This research highlights a successful strategy in moving beyond the TZD scaffold to discover new classes of PPARγ agonists with potential for superior clinical profiles.

References

-

Vertex AI Search - Information derived from search result[18].

-

TCI AMERICA - 1,3-Dibromo-5-hexylbenzene 75894-97-2. [URL: https://www.tcichemicals.com/US/en/p/D4789][9][15]

-

Henke, B. R., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents. Journal of Medicinal Chemistry, 41(25), 5020-5036. [URL: https://pubs.acs.org/doi/10.1021/jm9804127][14][18]

-

Villalobos-Molina, R., & Medina-Santillan, R. (2005). Experimental Approaches to Study PPAR Gamma Agonists as Antidiabetic Drugs. Current Medicinal Chemistry-Immunology, Endocrine & Metabolic Agents, 5(4), 359-368. [URL: https://pubmed.ncbi.nlm.nih.gov/16101538/][11]

-

Medina-Santillan, R., et al. (2005). Experimental approaches to study PPARγ agonists as antidiabetic drugs. Current Medicinal Chemistry-Immunology, Endocrine & Metabolic Agents, 5(4). [URL: https://www.researchgate.net/publication/7700684_Experimental_approaches_to_study_PPARg_agonists_as_antidiabetic_drugs][13]

-

ChemicalBook - 1,3-Dibromo-5-hexylbenzene CAS#: 75894-97-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62506840.htm][2]

-

Aaron Chemicals LLC - 1,3-Dibromo-5-hexylbenzene 75894-97-2. [URL: https://www.aaron-chemicals.com/product/1-3-dibromo-5-hexylbenzene-75894-97-2-ar00gaa1][9]

-

Collins, J. L., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 2. Structure-activity relationship and optimization of the phenyl alkyl ether moiety. Journal of Medicinal Chemistry, 41(25), 5037-5054. [URL: https://pubmed.ncbi.nlm.nih.gov/9836621/][16]

-

Cobb, J. E., et al. (1998). N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent. Journal of Medicinal Chemistry, 41(25), 5055-5069. [URL: https://pubmed.ncbi.nlm.nih.gov/9836622/][17]

- ChEMBL - Document Report Card for CHEMBL1131297. [URL: https://www.ebi.ac.uk/chembl/document_report_card/CHEMBL1131297/]

-

Fisher Scientific - 1,3-Dibromo-5-hexylbenzene 95.0+%, TCI America™. [URL: https://www.fishersci.com/shop/products/1-3-dibromo-5-hexylbenzene-95-0-tci-america/D47891G][3]

-

TCI (Shanghai) Development Co., Ltd. - 1,3-Dibromo-5-hexylbenzene 75894-97-2. [URL: https://www.tcichemicals.com/sc/en/p/D4789][4]

-

ChemNet Mall - 1,3-Dibromo-5-hexylbenzene CAS# 75894-97-2. [URL: https://www.chemnet.com/cas/en/75894-97-2/1,3-Dibromo-5-hexylbenzene.html][10]

-

Atanasov, A. G., et al. (2015). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Biotechnology advances, 33(6 Pt 2), 1213–1229. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4527319/][12]

- INDIGO Biosciences - Human Peroxisome Proliferator-Activated Receptor Gamma (NR1C3, PPARγ) Reporter Assay System. [URL: https://www.indigobiosciences.com/products/nuclear-receptor-assays/ppar-gamma/ib00151_human_pparg_assay_kit]

- Katoch, O., et al. (2022). Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases. Frontiers in Pharmacology, 13, 985721. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.985721/full]

-

PubChem - 1,3-Dibromo-5-hexylbenzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/85996911][1]

- BenchChem - An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1,3-Dibromo-5-nitrobenzene. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-electrophilic-substitution-reactions-of-1-3-dibromo-5-nitrobenzene/]

- The Royal Society of Chemistry - Supporting information for Polymer Chemistry. [URL: https://www.rsc.

-

CP Lab Safety - 1,3-Dibromo-5-hexylbenzene, 5g, Each. [URL: https://www.cplabsafety.com/1-3-dibromo-5-hexylbenzene-5g.html][8]

- YouTube - Enjoyable synthesis of 1,3-Dibromobenzene. [URL: https://www.youtube.

- BenchChem - Decoding Directing Effects: An In-depth Technical Guide to Electrophilic Aromatic Substitution in 1,3-Dibromo-5-nitrobenzene. [URL: https://www.benchchem.com/blog/decoding-directing-effects-an-in-depth-technical-guide-to-electrophilic-aromatic-substitution-in-1-3-dibromo-5-nitrobenzene/]

- YouTube - The Basic EAS Reactions with Benzene--All of the Mechanisms. [URL: https://www.youtube.

- Organic Syntheses - 2',1"-Terphenyl, 4,4"-dibromo-3',4',5',6'-tetrakis(4-bromophenyl). [URL: http://www.orgsyn.org/demo.aspx?prep=v81p0241]

-

Jayakumar, D., et al. (2018). Hexaarylbenzene based high-performance p-channel molecules for electronic applications. Journal of Materials Chemistry C, 6(32), 8574-8594. [URL: https://www.semanticscholar.org/paper/Hexaarylbenzene-based-high-performance-p-channel-Jayakumar-Bala/e2740268f7f2b18600d38104780562e89d1b7b0a][5]

-

He, B., et al. (2019). Organic electronics by design: the power of minor atomic and structural changes. Journal of Materials Chemistry C, 7(28), 8535-8550. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/tc/c9tc02330a][7]

- AMI Scientific - 1,3-Dibromo-5-Hexylbenzene TCI Analytical reagent. [URL: https://www.amiscientific.com/1-3-dibromo-5-hexylbenzene-cas-75894-97-2-d4789.html]

-

de Souza, B. E., et al. (2021). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Polymers, 13(17), 2945. [URL: https://www.mdpi.com/2073-4360/13/17/2945][6]

Sources

- 1. 1,3-Dibromo-5-hexylbenzene | C12H16Br2 | CID 85996911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Dibromo-5-hexylbenzene CAS#: 75894-97-2 [m.chemicalbook.com]

- 3. 1,3-Dibromo-5-hexylbenzene 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. 1,3-Dibromo-5-hexylbenzene | 75894-97-2 | TCI AMERICA [tcichemicals.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]

- 7. Organic electronics by design: the power of minor atomic and structural changes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 8. calpaclab.com [calpaclab.com]

- 9. 75894-97-2 | MFCD28369416 | 1,3-Dibromo-5-hexylbenzene [aaronchem.com]

- 10. 1,3-Dibromo-5-hexylbenzene CAS# 75894-97-2 [gmall.chemnet.com]

- 11. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 2. Structure-activity relationship and optimization of the phenyl alkyl ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sci-hub.st [sci-hub.st]

An In-Depth Technical Guide to 1,3-Dibromo-5-hexylbenzene: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,3-Dibromo-5-hexylbenzene (CAS No: 75894-97-2), a versatile chemical intermediate of significant interest to researchers in materials science and drug development. The document details the molecule's structure and nomenclature, provides a robust, field-proven two-step synthesis protocol, outlines its key physicochemical and spectroscopic properties, and explores its applications as a precursor in the synthesis of advanced functional materials such as organic semiconductors and liquid crystals. This guide is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility for professionals in the field.

Introduction and Molecular Overview

1,3-Dibromo-5-hexylbenzene is a symmetrically substituted aromatic compound. Its structure features a benzene ring functionalized with two bromine atoms at the meta positions and a linear six-carbon alkyl chain. This specific arrangement of a flexible alkyl group and reactive bromine sites makes it a valuable building block in organic synthesis. The bromine atoms serve as versatile handles for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the programmed construction of complex, π-conjugated systems. The hexyl chain imparts solubility in organic solvents, a critical property for the processing and characterization of both intermediates and final materials.

The formal IUPAC name for this compound is 1,3-dibromo-5-hexylbenzene .[1] Its molecular structure provides a rigid "bent core" geometry, a feature that is foundational to its application in the field of liquid crystals.[2][3]

Molecular Structure Diagram

Caption: Molecular structure of 1,3-Dibromo-5-hexylbenzene.

Physicochemical Properties

The properties of 1,3-Dibromo-5-hexylbenzene are summarized in the table below. These data are crucial for planning reactions, purification procedures, and for ensuring safe handling.

| Property | Value | Source |

| IUPAC Name | 1,3-dibromo-5-hexylbenzene | [1] |

| CAS Number | 75894-97-2 | [1] |

| Molecular Formula | C₁₂H₁₆Br₂ | [1] |

| Molecular Weight | 320.06 g/mol | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | [4] |

| Predicted XlogP | 6.3 | [1] |

| Safety | Causes skin and eye irritation | [1] |

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of 1,3-Dibromo-5-hexylbenzene is most reliably achieved via a two-step process involving Friedel-Crafts acylation followed by a Clemmensen reduction. Direct Friedel-Crafts alkylation with a hexyl halide is explicitly avoided. Causality: Such a reaction would proceed via a primary carbocation intermediate, which would rapidly rearrange to a more stable secondary carbocation, leading to a mixture of branched isomers instead of the desired linear hexyl chain.[5] The acylation-reduction sequence circumvents this issue entirely as the acylium ion intermediate does not undergo rearrangement.[6]

Synthesis Workflow Diagram

Sources

- 1. 1,3-Dibromo-5-hexylbenzene | C12H16Br2 | CID 85996911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes [beilstein-journals.org]

- 3. ajchem-a.com [ajchem-a.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

Solubility of 1,3-Dibromo-5-hexylbenzene in organic solvents

An In-depth Technical Guide to the Solubility of 1,3-Dibromo-5-hexylbenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-Dibromo-5-hexylbenzene, a key intermediate in advanced organic synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper establishes a robust predictive framework based on its fundamental physicochemical properties and the principles of solvent-solute interactions. Furthermore, a detailed, field-proven experimental protocol for the precise determination of its solubility is presented, empowering researchers to generate reliable data for applications in pharmaceutical development, materials science, and agrochemical synthesis.

Introduction: The Critical Role of Solubility in Synthesis

In the realm of organic synthesis, particularly within pharmaceutical and materials science, the selection of an appropriate solvent is a decision of paramount importance. A solvent does not merely act as a passive medium but actively influences reaction kinetics, pathway selection, and ultimately, product yield and purity. The solubility of reactants is the foundational prerequisite for any homogeneous reaction system. 1,3-Dibromo-5-hexylbenzene serves as a versatile building block, utilized in the synthesis of complex molecules such as liquid crystals, specialty polymers, and pharmaceutical intermediates.[1] Its unique structure, featuring two reactive bromine atoms and a lipophilic hexyl chain, allows for diverse subsequent chemical modifications.[1][2] Understanding its solubility profile is therefore essential for designing efficient, scalable, and reproducible synthetic routes. This guide provides both a predictive analysis and the practical tools to quantify the solubility of this important compound.

Physicochemical Profile of 1,3-Dibromo-5-hexylbenzene

To predict how a solute will behave in a solvent, we must first understand its intrinsic properties. The structure of 1,3-Dibromo-5-hexylbenzene is characterized by a substituted benzene ring, which imparts a degree of aromatic character, and a six-carbon alkyl chain, which introduces significant nonpolar, aliphatic character.

The molecule's key properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆Br₂ | [3] |

| Molecular Weight | 320.07 g/mol | [4] |

| Appearance | Colorless to light yellow clear liquid | [1][4] |

| Boiling Point | 142 °C at 2 mmHg | [4] |

| Specific Gravity | ~1.44 g/cm³ (at 20°C) | [1][4] |

| Predicted XlogP | 6.3 | [3] |

The high predicted XlogP value of 6.3 strongly indicates that 1,3-Dibromo-5-hexylbenzene is a highly lipophilic and hydrophobic compound, predicting poor solubility in water but excellent solubility in nonpolar organic solvents.[3]

Core Principles and Predicted Solubility Profile

The foundational principle governing solubility is "like dissolves like."[5] This means that solutes tend to dissolve in solvents with similar polarity. 1,3-Dibromo-5-hexylbenzene is a predominantly nonpolar molecule. The large hexyl group and the benzene ring contribute significantly to its nonpolar nature. The two bromine atoms introduce some polarity, but this is largely overshadowed by the hydrophobic bulk of the molecule.

Based on these characteristics, we can predict its solubility in common laboratory solvents.

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexanes, Toluene, Diethyl Ether | High | The nonpolar nature of these solvents closely matches the hydrophobic character of the hexyl chain and benzene ring. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | These solvents possess sufficient nonpolar character to dissolve the compound, though strong dipole-dipole interactions are not expected. |

| Polar Aprotic | Acetone, Acetonitrile (MeCN) | Moderate to Low | The higher polarity of these solvents makes them less compatible with the highly nonpolar solute. |

| Polar Protic | Ethanol, Methanol | Low | The strong hydrogen-bonding network of alcohols is not easily disrupted by the nonpolar solute, leading to poor miscibility. |

| Aqueous | Water | Insoluble | The extreme polarity and hydrogen bonding of water are incompatible with the hydrophobic nature of the molecule. |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to precise quantification, a standardized experimental protocol is essential. The following gravimetric method is a robust and reliable technique for determining the solubility of a liquid compound like 1,3-Dibromo-5-hexylbenzene in a given solvent at a specific temperature. This protocol is designed to be self-validating by ensuring the solution reaches equilibrium.

Experimental Workflow Diagram

Caption: Gravimetric Solubility Determination Workflow

Step-by-Step Methodology

Materials and Equipment:

-

1,3-Dibromo-5-hexylbenzene (>95% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Temperature-controlled shaker bath or incubator

-

Glass vials with PTFE-lined screw caps

-

Calibrated pipettes or syringes

-

Rotary evaporator or vacuum oven

Protocol:

-

Preparation of Vials: Tare several clean, dry glass vials on an analytical balance.

-

Solvent Addition: Add a precisely known mass (e.g., 5.000 g) of the chosen solvent to each vial and record the weight.

-

Temperature Equilibration: Place the vials in a shaker bath set to the desired experimental temperature (e.g., 25.0 °C) and allow them to equilibrate for at least 30 minutes.

-

Creation of a Saturated Solution: Add 1,3-Dibromo-5-hexylbenzene dropwise to each vial until a separate, undissolved phase is clearly visible, ensuring an excess of the solute. This step is critical for achieving saturation.

-

Equilibration: Securely cap the vials and allow them to agitate in the temperature-controlled bath for a minimum of 24 hours. This extended period ensures that the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vials from the shaker and place them in a stationary rack within the same temperature-controlled bath. Allow them to stand undisturbed for at least 2 hours for the undissolved solute to fully separate.

-

Sample Extraction: Tare a clean, dry container (e.g., a round-bottom flask). Carefully withdraw a precise mass (e.g., 2.000 g) of the clear supernatant (the saturated solution) from a vial, taking care not to disturb the undissolved layer. Record the exact mass of the aliquot transferred to the tared container.

-

Solvent Removal: Remove the solvent from the aliquot under reduced pressure using a rotary evaporator or by heating gently in a vacuum oven. The temperature should be high enough to evaporate the solvent but well below the boiling point of 1,3-Dibromo-5-hexylbenzene to prevent loss of the solute.

-

Final Weighing: Once the solute is completely dry (constant weight), weigh the container with the solute residue.

-

Calculation of Solubility:

-

Mass of dissolved solute = (Final weight of container + residue) - (Tare weight of container)

-

Mass of solvent in aliquot = (Total mass of aliquot) - (Mass of dissolved solute)

-

Solubility ( g/100g solvent) = (Mass of dissolved solute / Mass of solvent in aliquot) × 100

-

Factors Influencing Solubility Measurements

-

Temperature: The solubility of most organic compounds increases with temperature. Therefore, precise temperature control is crucial for reproducible results. It is recommended to determine solubility at several temperatures to build a comprehensive profile.

-

Purity: Impurities in either the solute or the solvent can significantly alter the measured solubility. Using high-purity reagents is essential for obtaining accurate data.

-

Equilibration Time: Insufficient time for equilibration is a common source of error, leading to an underestimation of solubility. The 24-hour period recommended is generally sufficient for most systems, but validation may be required for highly viscous solvents.

Conclusion

1,3-Dibromo-5-hexylbenzene is a predominantly nonpolar, hydrophobic compound. Its solubility is predicted to be high in nonpolar organic solvents such as hexanes and toluene, moderate in polar aprotic solvents like dichloromethane and acetone, and low in polar protic solvents like methanol and ethanol. For applications requiring precise control over concentration, the gravimetric determination method detailed in this guide provides a reliable and accurate means of quantifying its solubility. This foundational data is indispensable for the rational design of synthetic protocols, ensuring reaction efficiency and facilitating the development of novel chemical entities in the pharmaceutical and material science industries.

References

-

PubChem. 1,3-Dibromo-5-hexylbenzene. National Center for Biotechnology Information. [Link]

-

Dickhut, R. M. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV. [Link]

-

Gong, J., et al. (2012). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

University of Sydney. (2023). Solubility of Organic Compounds. [Link]

-

MySkinRecipes. (n.d.). 1,3-Dibromo-5-hexylbenzene. [Link]

-

PubChemLite. (n.d.). 1,3-dibromo-5-hexylbenzene (C12H16Br2). [Link]

-

Qin, T., et al. (2022). Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. Organic Syntheses. [Link]

-

CP Lab Safety. (n.d.). 1,3-Dibromo-5-hexylbenzene, 5g, Each. [Link]

-

Ish Math Test Prep Double. (2024). Enjoyable synthesis of 1,3-Dibromobenzene. YouTube. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, hexyl-. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). Hexylbenzene. National Center for Biotechnology Information. [Link]

Sources

A Keystone Monomer for Tailored Organic Semiconductors: Technical Insights into 1,3-Dibromo-5-hexylbenzene

Introduction: The Strategic Importance of Monomer Design

In the landscape of organic electronics, the performance of a device is fundamentally tethered to the molecular architecture of its active materials. The judicious selection of monomeric building blocks is, therefore, not merely a synthetic choice but a strategic decision that dictates the electronic, morphological, and processing characteristics of the resulting conjugated polymers or small molecules. This guide focuses on a particularly strategic, yet underexplored, monomer: 1,3-Dibromo-5-hexylbenzene . We will delve into its intrinsic chemical attributes and explore its potential in crafting next-generation materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This document serves as a technical resource for researchers and materials scientists, providing both a theoretical framework and practical, actionable protocols for leveraging this versatile building block.

Core Attributes of 1,3-Dibromo-5-hexylbenzene

The utility of 1,3-Dibromo-5-hexylbenzene stems from a unique combination of three key structural features: the dibromo functionalities, the hexyl side chain, and the meta-substitution pattern of the benzene ring.

| Property | Value/Description | Source |

| Molecular Formula | C₁₂H₁₆Br₂ | |

| Molecular Weight | 320.06 g/mol | |

| Appearance | Colorless to light yellow clear liquid | |

| CAS Number | 75894-97-2 |

The Role of the Constituent Parts:

-

Dibromo Functionality : The two bromine atoms are the reactive handles for cross-coupling reactions. Their presence allows for the polymerization of this monomer with a variety of comonomers, most notably those bearing boronic acid or ester groups (Suzuki coupling), organotin groups (Stille coupling), or terminal alkynes (Sonogashira coupling). This versatility is paramount for creating a diverse library of copolymers.

-

Hexyl Side Chain : A persistent challenge in organic electronics is the poor solubility of rigid, conjugated backbones. The long, flexible hexyl (C₆H₁₃) group is a well-established solubilizing agent. Its presence ensures that the resulting polymers are soluble in common organic solvents like chloroform, chlorobenzene, or tetrahydrofuran (THF), which is critical for solution-based processing techniques such as spin-coating, blade-coating, and inkjet printing.

-

meta-Substitution Pattern : This is arguably the most electronically significant feature of the monomer. Unlike its para-substituted counterpart (1,4-dibromo-2-hexylbenzene), the 1,3-substitution pattern creates a "kinked" or non-linear polymer backbone. This has profound implications for the material's electronic properties. The meta-linkage disrupts the π-conjugation along the polymer backbone.[1] This disruption is not a detriment; rather, it is a design element used to raise the Lowest Unoccupied Molecular Orbital (LUMO) and widen the energy gap of the material.[1] This makes it an excellent candidate for host materials in OLEDs or for tuning the energy levels in OPV donor-acceptor systems.

Potential Applications and Polymer Architectures

The unique structural features of 1,3-Dibromo-5-hexylbenzene open up avenues for several applications in organic electronics.

Wide Bandgap Host Materials for Phosphorescent OLEDs (PhOLEDs)

In PhOLEDs, a phosphorescent emitter dopant is dispersed in a host material. An efficient host must have a triplet energy level higher than that of the emitter to ensure efficient energy transfer. The disrupted conjugation from the meta-phenylene unit in polymers derived from 1,3-Dibromo-5-hexylbenzene naturally leads to a wider bandgap and, consequently, a higher triplet energy.

A potential polymer architecture could involve the Suzuki polycondensation of 1,3-Dibromo-5-hexylbenzene with a comonomer like 2,7-dibromo-9,9-dihexylfluorene bis(boronic ester). The fluorene unit provides excellent thermal stability and blue emission characteristics, while the hexyl-substituted benzene unit would serve to raise the triplet energy and enhance solubility.

Caption: Synthetic workflow for a wide bandgap host polymer.

Donor-Acceptor Copolymers for Organic Photovoltaics (OPVs)

The performance of bulk heterojunction (BHJ) OPVs is critically dependent on the energy level alignment between the donor polymer and the acceptor material (often a fullerene derivative or a non-fullerene acceptor). The ability to tune the HOMO and LUMO levels of the donor polymer is essential. By copolymerizing 1,3-Dibromo-5-hexylbenzene with an electron-donating comonomer, such as a dithienyl-benzothiadiazole (DTBT) derivative, a polymer with a deep HOMO level can be synthesized. The meta-linkage would help to maintain a sufficiently high LUMO level, thereby maximizing the open-circuit voltage (Voc) of the solar cell.

High-Mobility Polymers for Organic Field-Effect Transistors (OFETs)

While the meta-linkage disrupts conjugation, it also influences the polymer's packing in the solid state. The kinked structure can, in some cases, frustrate excessive aggregation and lead to more ordered microcrystalline domains upon annealing. If copolymerized with a planar, electron-rich unit like diketopyrrolopyrrole (DPP) or isoindigo, the resulting polymer could exhibit favorable intermolecular π-π stacking, leading to efficient charge transport. The hexyl groups would further aid in achieving the necessary solution-phase ordering prior to film deposition. A study on isoindigo-based polymers has shown that hole mobilities can be remarkably high, and strategic placement of side chains is key to this performance.[2]

Experimental Protocols: A Practical Guide

The following section provides a detailed, step-by-step methodology for a representative synthesis of a copolymer using 1,3-Dibromo-5-hexylbenzene. This protocol is based on established Suzuki polycondensation procedures.[3][4]

Synthesis of a Poly(hexylbenzene-alt-thiophene) Copolymer

This hypothetical example details the copolymerization of 1,3-Dibromo-5-hexylbenzene with 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene.

Caption: Step-by-step Suzuki polycondensation workflow.

Materials and Reagents:

-

1,3-Dibromo-5-hexylbenzene (M1)

-

2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (M2)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Methanol

-

Hexane

-

Acetone

-

Chloroform

Procedure:

-

Reactor Setup : In a Schlenk flask, add equimolar amounts of 1,3-Dibromo-5-hexylbenzene (e.g., 1.0 mmol, 320 mg) and the thiophene bis(boronic ester) comonomer (1.0 mmol).

-

Inert Atmosphere : The flask is subjected to three cycles of vacuum backfilling with high-purity nitrogen or argon to ensure an oxygen-free environment.

-

Solvent Addition : Add a degassed mixture of toluene and DMF (e.g., 4:1 ratio, 10 mL total) to dissolve the monomers.

-

Catalyst and Base Addition : In a separate vial, dissolve the palladium catalyst (e.g., 0.02-0.05 mmol) in a small amount of the solvent mixture and add it to the reaction flask. Subsequently, add a degassed aqueous solution of K₂CO₃ (e.g., 2M, 2 mL).

-

Polymerization : Heat the reaction mixture to 90 °C and stir vigorously for 24-48 hours under a positive pressure of inert gas. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

Workup and Precipitation : After cooling to room temperature, pour the viscous solution into a beaker containing rapidly stirring methanol (200 mL). The polymer will precipitate as a fibrous solid.

-

Purification :

-

Collect the crude polymer by filtration.

-

To remove catalyst residues and low molecular weight oligomers, perform a sequential Soxhlet extraction with acetone, hexane, and finally, chloroform. The desired polymer fraction is typically soluble in chloroform.

-

Precipitate the chloroform fraction in methanol again, filter, and dry the final polymer under vacuum at 40-50 °C for 24 hours.

-

Characterization:

The resulting polymer should be characterized by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the polymer structure and the successful incorporation of both monomer units.

-

Gel Permeation Chromatography (GPC) : To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

-

UV-Vis Spectroscopy : To determine the optical bandgap of the material in solution and as a thin film.

-

Cyclic Voltammetry (CV) : To estimate the HOMO and LUMO energy levels.

Conclusion and Future Outlook

1,3-Dibromo-5-hexylbenzene represents a strategically valuable monomer for the synthesis of advanced organic electronic materials. Its unique meta-phenylene core, combined with the practical advantages of a solubilizing hexyl chain and versatile dibromo handles, allows for the rational design of polymers with tailored optoelectronic properties. While direct reports on high-performance devices are still emerging, the foundational principles of polymer chemistry and physics strongly suggest its potential for creating wide bandgap host materials, high Voc donor polymers for OPVs, and morphologically controlled semiconductors for OFETs. The protocols and insights provided in this guide are intended to empower researchers to explore the rich design space offered by this promising building block, paving the way for the next generation of organic electronic devices.

References

-

Influence of Alkyl Chain Branching Positions on the Hole Mobilities of Polymer Thin-Film Transistors. (2012). Advanced Materials. Available at: [Link]

-

Synthesis of cationic conjugated polymers for use in label-free DNA microarrays. (2008). Nature Protocols. Available at: [Link]

-

meta-Terphenyl linked donor–π–acceptor dyads: intramolecular charge transfer controlled by electron acceptor group tuning. (2021). New Journal of Chemistry. Available at: [Link]

-

Mechanistic aspects of the Suzuki polycondensation of thiophenebisboronic derivatives and diiodobenzenes analyzed by MALDI-TOF mass spectrometry. (2001). Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. meta-Terphenyl linked donor–π–acceptor dyads: intramolecular charge transfer controlled by electron acceptor group tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. research.tue.nl [research.tue.nl]

Spectroscopic Characterization of 1,3-Dibromo-5-hexylbenzene: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dibromo-5-hexylbenzene, tailored for researchers, scientists, and professionals in drug development. This document delves into the theoretical underpinnings and practical aspects of key analytical techniques, offering insights into the structural elucidation of this important chemical intermediate.

Introduction